molecular formula C15H16ClN3O B5765726 2-benzyl-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

2-benzyl-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No. B5765726
M. Wt: 289.76 g/mol
InChI Key: QZJFGEPYLYELTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazinone derivatives are synthesized through various methods, including the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate in ethanol. These methods result in the formation of pyridazinones, which can then be converted to chloro derivatives through the action of phosphoryl chloride. The chloro derivatives can further react with aromatic amines to form new compounds. Such synthetic pathways highlight the versatility and reactivity of the pyridazinone core structure in producing a range of derivatives with potential biological activities (Alonazy, Al-Hazimi, & Korraa, 2009).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized using various spectroscopic techniques such as 1H and 13C NMR, mass spectra, and sometimes X-ray crystallography. These studies provide detailed information on the molecular geometry, electron distribution, and chemical environment of atoms within the compound, essential for understanding its reactivity and interactions with biological targets. For example, a study on a pyrrole derivative related to pyridazinones utilized spectroscopic techniques and density functional theory (DFT) to predict spectral and geometrical data, showing the importance of structural analysis in understanding chemical properties (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyridazinones undergo various chemical reactions that modify their structure and functional groups, affecting their chemical properties and potential applications. These reactions include chlorination, amination, and cycloadditions, which can introduce new functional groups or change the compound's molecular geometry. Such transformations are crucial for tailoring the chemical properties of pyridazinones for specific applications, including their biological activity (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are important for the compound's formulation, stability, and application in various fields. For instance, the crystalline modifications of a compound can affect its solubility and, consequently, its bioavailability and efficacy as a pharmaceutical agent. Chromatographic techniques are often used to separate and analyze the physical properties of these compounds (Dulak, Kovač, & Rapos, 1967).

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, such as reactivity, stability, and interactions with other molecules, are critical for their potential applications in chemical synthesis and as bioactive molecules. Studies often focus on the reactivity of the pyridazinone core with various reagents to synthesize novel compounds with desired biological or chemical properties. These studies are crucial for developing new drugs, agrochemicals, and materials (Soliman & El-Sakka, 2011).

properties

IUPAC Name

2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-14-13(18-8-4-5-9-18)10-17-19(15(14)20)11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJFGEPYLYELTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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